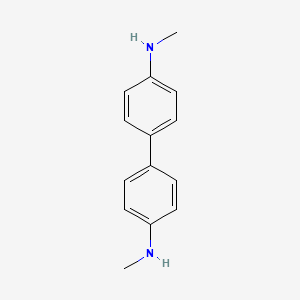

n,n'-Dimethylbenzidine

Description

Significance of the Biphenyl (B1667301) Diamine Core in Chemical Synthesis and Materials Science

The biphenyl diamine core is a crucial structural motif in the fields of chemical synthesis and materials science. This rigid, planar structure provides thermal stability and unique electronic properties to the molecules that incorporate it. In the context of 3,3'-dimethylbenzidine, the presence of the two amine groups offers reactive sites for a variety of chemical transformations, making it a valuable building block for more complex molecules.

The biphenyl diamine structure is particularly important in the synthesis of polymers. For instance, it serves as a monomer in the production of high-performance polyimides and polyurethane elastomers. atamanchemicals.comresearchgate.net These materials are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in demanding environments, such as in the aerospace and electronics industries. The specific arrangement of the amino groups on the biphenyl scaffold influences the final properties of the resulting polymers.

Furthermore, the biphenyl diamine core is integral to the design of functional materials with specific optical and electronic properties. The extended π-conjugation across the biphenyl system, coupled with the electron-donating nature of the amino groups, makes these compounds interesting for applications in organic electronics. For example, derivatives of 3,3'-dimethylbenzidine have been investigated for their use as hole-transport materials in organic light-emitting diodes (OLEDs).

Overview of Key Research Trajectories for 3,3'-Dimethylbenzidine

Research involving 3,3'-dimethylbenzidine has historically been diverse, spanning several key areas:

Dye and Pigment Synthesis: A primary and long-standing application of 3,3'-dimethylbenzidine is as an intermediate in the production of a wide range of dyes and pigments. atamanchemicals.comnih.gov It is a key component in the synthesis of azo dyes, which are widely used in the textile, leather, and paper industries. atamanchemicals.com The diazotization of the amino groups of 3,3'-dimethylbenzidine, followed by coupling with various aromatic compounds, leads to the formation of intensely colored molecules.

Polymer Chemistry: As mentioned, 3,3'-dimethylbenzidine is a significant monomer in polymer science. Research in this area focuses on synthesizing novel polyimides and other polymers with enhanced thermal and mechanical properties. atamanchemicals.com For example, NASA has developed polyimides based on 2,2´-dimethylbenzidine that exhibit high thermal stability. It also acts as a curing agent for polyurethane elastomers and plastics for coatings. atamanchemicals.comresearchgate.net

Coordination Chemistry and Catalysis: The diamine functionality of 3,3'-dimethylbenzidine allows it to act as a bidentate ligand, capable of coordinating with metal ions to form stable complexes. researchgate.net Research in this domain explores the synthesis and characterization of these metal complexes and their potential applications in catalysis. The specific geometry and electronic properties of the resulting complexes can be fine-tuned by modifying the substituents on the biphenyl core.

Analytical Chemistry: 3,3'-Dimethylbenzidine has been utilized as a sensitive reagent in analytical chemistry. atamanchemicals.com It has been employed for the colorimetric determination of various substances, including gold and free chlorine in water. atamanchemicals.comchemicalbook.com Its ability to form colored products upon reaction makes it a useful indicator in certain analytical tests. atamanchemicals.com

Structural and Isomeric Considerations in Research Contexts

The structure of 3,3'-dimethylbenzidine presents several important considerations for its use in research. The molecule belongs to the class of 3,3'-disubstituted benzidines, meaning the substituents are located at the 3 and 3' positions of the biphenyl core. hmdb.ca Several isomers of dimethylbenzidine exist, but the 3,3'-derivative is the most commercially significant. atamanchemicals.com

The spatial arrangement of the two phenyl rings is a key structural feature. While often depicted as planar, the biphenyl core can exhibit a degree of torsional freedom around the central carbon-carbon single bond. This conformational flexibility can influence the molecule's reactivity and its ability to pack in the solid state.

The presence of amino groups also introduces the possibility of forming salts, such as the commercially available dihydrochloride (B599025) salt. atamanchemicals.comnih.gov This salt form is generally more soluble in water than the free base. chemicalbook.comnih.gov The reactivity of the amino groups is central to its synthetic utility, allowing for reactions such as diazotization and acylation. For instance, the acetylation of 3,3'-dimethylbenzidine with acetic anhydride (B1165640) yields N,N'-diacetyl-3,3'-dimethylbenzidine. nih.gov

Interactive Data Table: Properties of 3,3'-Dimethylbenzidine

| Property | Value |

| IUPAC Name | 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine wikipedia.org |

| CAS Number | 119-93-7 himedialabs.com |

| Molecular Formula | C14H16N2 himedialabs.com |

| Molar Mass | 212.296 g·mol−1 atamanchemicals.com |

| Appearance | White to reddish crystals or powder atamanchemicals.com |

| Melting Point | 129 °C (264 °F; 402 K) wikipedia.orgatamanchemicals.com |

| Boiling Point | 300.5 °C (572.9 °F; 573.6 K) wikipedia.orgatamanchemicals.com |

| Solubility in Water | 1.3 g/L wikipedia.orgatamanchemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-[4-(methylamino)phenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-15-13-7-3-11(4-8-13)12-5-9-14(16-2)10-6-12/h3-10,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGQWILNAAODRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=CC=C(C=C2)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950837 | |

| Record name | N~4~,N~4'~-Dimethyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2810-74-4 | |

| Record name | N,N′-Dimethylbenzidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2810-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC86613 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~4~,N~4'~-Dimethyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 Dimethylbenzidine and Its Derivatives

Established Synthetic Routes for 3,3'-Dimethylbenzidine

The commercial production of 3,3'-dimethylbenzidine, also known as o-tolidine (B45760), has historically relied on a well-established multi-step process starting from o-nitrotoluene. This process involves the reduction of the nitro precursor to an intermediate hydrazo compound, which then undergoes a benzidine (B372746) rearrangement to yield the final product.

Reduction Pathways of Dinitrobenzidine Precursors

A primary route for the synthesis of 3,3'-dimethylbenzidine involves the reduction of o-nitrotoluene. In this process, o-nitrotoluene is reduced using zinc powder or ferrosilicon (B8270449) powder in a sodium hydroxide (B78521) medium to form 2,2'-dimethylhydrazobenzene. This intermediate is then subjected to an acid-catalyzed benzidine rearrangement to yield 3,3'-dimethylbenzidine.

Another common method for the preparation of aromatic amines is the catalytic hydrogenation of the corresponding nitro compounds. For instance, 2,4-diaminotoluene (B122806) is prepared by the hydrogenation of 2,4-dinitrotoluene (B133949) using a nickel catalyst. This principle is applicable to the synthesis of 3,3'-dimethylbenzidine from its dinitro precursor, 3,3'-dinitro-5,5'-dimethylbiphenyl. The reduction of dinitrotoluene to toluenediamine is a key industrial process, often carried out at high temperatures (100–150 °C) and pressures (5–8 bar) using a solid catalyst like Ra-Ni or Pd/C. mdpi.com The hydrogenation of dinitrotoluene can proceed through two parallel pathways involving the sequential reduction of the nitro groups. mdpi.com

| Precursor | Reducing Agent/Catalyst | Intermediate | Product | Reference |

| o-Nitrotoluene | Zinc powder/NaOH | 2,2'-Dimethylhydrazobenzene | 3,3'-Dimethylbenzidine | |

| 2,4-Dinitrotoluene | Nickel catalyst | - | 2,4-Diaminotoluene | |

| Dinitrotoluene | Ra-Ni or Pd/C catalyst | Nitro-amino and di-amino intermediates | Toluenediamine | mdpi.com |

General Principles in Aromatic Amine Synthesis

The synthesis of aromatic amines is a fundamental process in organic chemistry with broad applications in the manufacturing of dyes, pharmaceuticals, and polymers. google.comnih.gov A prevalent method for preparing aromatic amines is the reduction of aromatic nitro compounds. nih.gov This transformation is crucial for producing compounds like phenylamine from nitrobenzene, which is a key step in dye manufacturing.

Commonly, this reduction is achieved through two main approaches:

Metal-Acid Reduction: Using metals like tin or iron in the presence of a strong acid such as concentrated hydrochloric acid.

Catalytic Hydrogenation: Employing hydrogen gas with a metal catalyst, typically nickel, palladium, or platinum. google.com

The catalytic hydrogenation of dinitrotoluene to toluenediamine is a significant industrial reaction, often performed in the liquid phase. researchgate.net The choice of catalyst and reaction conditions, such as temperature and pressure, is critical to achieving high yields and minimizing byproducts. google.com

Synthesis of Chemically Modified 3,3'-Dimethylbenzidine Derivatives

The chemical modification of 3,3'-dimethylbenzidine allows for the synthesis of a diverse range of derivatives with tailored properties for various applications. These modifications primarily target the amino groups, leading to the formation of N-acetylated compounds, Schiff bases, and halogenated isomers.

N-Acetylated Derivatives Synthesis and Characterization

The N-acetylation of 3,3'-dimethylbenzidine is a common modification. The synthesis of N,N'-diacetyl-3,3'-dimethylbenzidine is typically achieved by reacting 3,3'-dimethylbenzidine with acetic anhydride (B1165640). To drive the reaction to completion and neutralize the acetic acid byproduct, a base such as potassium carbonate or pyridine (B92270) is used. The reaction is often carried out under reflux conditions in a solvent like toluene. A molar ratio of 1:2 of 3,3'-dimethylbenzidine to acetic anhydride is employed to ensure complete diacetylation.

The characterization of N,N'-diacetyl-3,3'-dimethylbenzidine is performed using various spectroscopic and analytical techniques.

| Property | Data | Reference |

| Molecular Formula | C18H20N2O2 | nih.gov |

| Molar Mass | 296.37 g/mol | nih.gov |

| Appearance | - | - |

| Melting Point | 125–133°C | |

| ¹H NMR (CDCl₃) | Aromatic Protons: δ 6.8–7.2 ppm (multiplet, 8H); Acetyl Protons: δ 2.1–2.3 ppm (singlet, 6H); Methyl Substituents: δ 2.4 ppm (singlet, 6H) | |

| FT-IR | C=O Stretch: 1650–1750 cm⁻¹; Absence of N-H Stretch (3300–3500 cm⁻¹) confirms complete acetylation. |

Formation of Schiff Base Derivatives via Condensation Reactions

Schiff bases are a class of compounds containing a carbon-nitrogen double bond, typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. scispace.com The synthesis of Schiff base derivatives of 3,3'-dimethylbenzidine involves the reaction of the diamine with various substituted aldehydes. researchgate.netasianpubs.org

For example, a Schiff base can be obtained by the condensation of 3,3'-dimethylbenzidine with glyoxalic acid in ethanol (B145695). researchgate.netasianpubs.org This initial product can then undergo further reactions, such as esterification and reaction with hydrazine (B178648) hydrate, to produce acetohydrazide derivatives. researchgate.netasianpubs.org These derivatives can then be reacted with substituted aldehydes to form the final Schiff base products. researchgate.netasianpubs.org The synthesis of Schiff bases can be catalyzed by acids or bases and is often carried out by refluxing the reactants in an appropriate solvent. scispace.com More recent, environmentally friendly methods utilize catalysts like 3,5-difluoroarylboronic acid at room temperature or even catalyst-free conditions in aqueous media. scispace.comresearchgate.net

| Amine | Aldehyde/Ketone | Product Type | Reference |

| 3,3'-Dimethylbenzidine | Glyoxalic acid | Schiff base | researchgate.netasianpubs.org |

| 3,3'-Dimethylbenzidine acetohydrazide | Substituted aldehydes | Schiff base | researchgate.netasianpubs.org |

| 1,2-Diaminobenzene | Substituted aromatic aldehydes | Schiff base | scispace.com |

| 2-(4-aminophenyl)acetonitrile | Aromatic aldehydes | Schiff base | researchgate.net |

Synthesis of Halogenated 3,3'-Dimethylbenzidine Isomers

The synthesis of halogenated derivatives of 3,3'-dimethylbenzidine introduces bromine or chlorine atoms into the aromatic rings, leading to compounds with altered chemical and physical properties. A detailed synthesis of 2,2'-dibromo-3,3'-dimethylbenzidine has been described, which involves a multi-step process starting from 2-nitro-6-aminotoluene. gla.ac.uk The synthesis proceeds through the formation of 2-bromo-6-nitrotoluene, followed by coupling to form the corresponding azoxy and azo compounds, which are then reduced to the hydrazo intermediate. Finally, a benzidine rearrangement yields the desired 2,2'-dibromo-3,3'-dimethylbenzidine. gla.ac.uk

A Japanese patent describes a method for producing 3,3'-dimethylbenzidine derivatives by reacting 3,3'-dimethylbenzidine with a compound containing an iodine or bromine atom in the presence of copper powder, copper oxide, or copper halide and a basic substance at temperatures between 150°C and 250°C. google.com

| Starting Material | Key Reagents | Intermediate | Final Product | Reference |

| 2-Nitro-6-aminotoluene | Bromine | 2-Bromo-6-nitrotoluene | 2,2'-Dibromo-3,3'-dimethylbenzidine | gla.ac.uk |

| 3,3'-Dimethylbenzidine | Iodo- or bromo-substituted compound | - | Halogenated 3,3'-dimethylbenzidine derivative | google.com |

Incorporation into Polymeric Architectures (e.g., Polyamides, Polyimides)

3,3'-Dimethylbenzidine serves as a crucial diamine monomer in the synthesis of high-performance polymers such as polyamides and polyimides. Its rigid, non-coplanar structure, imparted by the methyl groups on the biphenyl (B1667301) core, contributes to desirable thermal and mechanical properties in the resulting polymer backbones. The incorporation of this diamine into polymeric architectures is a key strategy for developing materials with high glass transition temperatures, excellent thermal stability, and specific mechanical characteristics for advanced applications. nasa.govcore.ac.uk

Polyamides

The synthesis of polyamides from 3,3'-dimethylbenzidine typically involves polycondensation with dicarboxylic acid chlorides. More recently, research has focused on creating polyamide aerogels, which are lightweight materials with high porosity and surface area. nih.govsemanticscholar.org

In one such study, flexible polyamide (PA) aerogels were synthesized using 2,2'-dimethylbenzidine (B1662071) (DMBZ), an isomer of 3,3'-dimethylbenzidine, and terephthaloyl chloride (TPC). semanticscholar.org These were cross-linked with a tri-isocyanate (Desmodur N3300A) to enhance flexibility. The properties of these aerogels, such as density, porosity, and modulus, were tailored by adjusting the polymer concentration and the number of repeating units between cross-links. semanticscholar.org The resulting aerogels exhibited densities ranging from 0.12 g/cm³ to 0.22 g/cm³, high porosity up to 91%, and surface areas as high as 309 m²/g. semanticscholar.org Evidence from this research suggests that using the flexible DMBZ monomer in the polyamide backbone can lead to enhanced flexibility compared to other polyamide and polyimide aerogels. nih.govsemanticscholar.org

| Monomers | Cross-linker | Polymer Conc. (wt.%) | Repeating Units (n) | Density (g/cm³) | Porosity (%) | Surface Area (m²/g) | Modulus (MPa) | Ref. |

| 2,2'-dimethylbenzidine (DMBZ), Terephthaloyl chloride (TPC) | Desmodur N3300A | 6 - 8 | 30 - 60 | 0.12 - 0.22 | up to 91 | up to 309 | 20.6 - 109 | semanticscholar.org |

Note: The data in this table pertains to the isomer 2,2'-dimethylbenzidine (DMBZ), as specific studies on polyamide aerogels from 3,3'-dimethylbenzidine were not available.

Polyimides

3,3'-Dimethylbenzidine is a well-established monomer for the synthesis of high-performance polyimides, which are renowned for their exceptional thermal stability and mechanical properties, making them suitable for aerospace applications. nasa.govcore.ac.uk The synthesis typically follows a two-step process. First, the polycondensation of the diamine (3,3'-dimethylbenzidine) with a tetracarboxylic dianhydride in a polar aprotic solvent yields a soluble poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through thermal or chemical imidization. core.ac.uk

A variety of dianhydrides can be used to react with 3,3'-dimethylbenzidine, allowing for the tailoring of the final polymer's properties. For example, polyimides have been synthesized using benzophenone (B1666685) tetracarboxylic dianhydride (BTDA) and 3,3'-dimethylbenzidine (referred to as OTB, or o-tolidine). koreascience.kr These polyimides, particularly when synthesized as copolymers, demonstrate excellent thermal stability with initial decomposition temperatures between 540°C and 590°C and glass transition temperatures exceeding 340°C. koreascience.kr

In another notable application, the isomer 2,2'-dimethylbenzidine (DMBZ) was used by NASA to develop a high-temperature polyimide known as DMBZ-15. This material was created by replacing the more toxic methylene (B1212753) dianiline (MDA) in the standard PMR-15 formulation. DMBZ-15, formulated from the dimethyl ester of 3,3',4,4'-benzophenonetetracarboxylic acid (BTDE) and DMBZ with a nadic ester endcap, exhibits a significantly higher glass transition temperature (Tg = 414°C) compared to PMR-15 (Tg = 345°C). nasa.gov This improvement is attributed to the steric hindrance from the two methyl groups on the biphenyl moiety, which creates a high rotational barrier. nasa.gov

Fluorinated polyimides have also been prepared by incorporating 2,2'-dimethylbenzidine (2-DMB) into the polymer backbone along with other monomers like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA). These materials are investigated for microelectronic applications due to their low dielectric constants. Furthermore, polyimide aerogels have been synthesized using 3,3'-dimethylbenzidine (DMBZ), 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), and an aliphatic diamine, 1,12-dodecyldiamine (DADD), to enhance flexibility. researchgate.net

| Diamine(s) | Dianhydride(s) | Polymer System/Name | Key Findings | Ref. |

| 3,3'-Dimethylbenzidine (OTB), 4,4'-diamino diphenyl methane (B114726) (MDA) | Benzophenone tetracarboxylic dianhydride (BTDA) | Copolyimide Films | Initial decomposition temp: 540-590°C; Tg > 340°C. Copolymers showed better properties than homopolymers. | koreascience.kr |

| 2,2'-Dimethylbenzidine (DMBZ) | 3,3',4,4'-benzophenonetetracarboxylic acid dimethyl ester (BTDE) | DMBZ-15 | High glass transition temp (Tg) of 414°C. Developed as a replacement for PMR-15 with higher thermal performance. | nasa.gov |

| 3,3'-Dimethylbenzidine (3,3'-DMB) | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Soluble Polyimides | Synthesis via a diester-diacid route yielded highly imidized, soluble polymers with good thermal properties. | kpi.ua |

| 3,3'-Dimethylbenzidine (DMBZ), 1,12-dodecyldiamine (DADD) | 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) | Polyimide Aerogels | Substitution with aliphatic diamine (DADD) increased backbone flexibility. | researchgate.net |

| 2,2'-Dimethylbenzidine (2-DMB), HFBAPP | 6FDA, BPDA | Multiblock Copolyimide | Developed for photosensitive applications with a lower coefficient of thermal expansion (33 ppm/°C). |

Elucidation of Reaction Mechanisms Involving 3,3 Dimethylbenzidine

Mechanistic Studies of Oxidative Transformations

The oxidation of 3,3'-dimethylbenzidine leads to the formation of reactive intermediates that are implicated in its carcinogenic effects. In biological systems, it is believed that peroxidases oxidize diamines like 3,3'-dimethylbenzidine, and the resulting oxidation products may be partially responsible for its carcinogenicity.

The two-electron oxidation of 3,3'-dimethylbenzidine yields transient species that have been characterized in aqueous solutions. The oxidation product of the related compound, benzidine (B372746), exists in three conjugate acid-base forms: a dication, a monocation, and a neutral bisimine, with pKa values of 5.0 and 9.0. sci-hub.se The dimethyl derivative, which is blocked from forming the neutral species, exists as a dication and a monocation with a pKa of 5.0. sci-hub.se These species are relatively long-lived in aqueous solutions, with decay times on the scale of minutes to hours. canada.ca

One of the significant resonance contributors to the monocation is a 4-biphenylylnitrenium ion. Studies have shown that the 4'-amino and 4'-dimethylamino substituents are highly kinetically stabilizing. For instance, these substituted cations are a billion-fold longer-lived in aqueous solution than the parent 4-biphenylylnitrenium ion.

| Species | pKa(1) | pKa(2) |

| Benzidine Oxidation Product | 5.0 | 9.0 |

| N,N-Dimethylbenzidine Oxidation Product | 5.0 | N/A |

This table presents the acidity constants (pKa) for the dicationic and monocationic species of benzidine and its dimethylamino derivative in aqueous solutions. sci-hub.se

The decay of the dicationic and monocationic species in aqueous solutions can be explained by their reactions with water. Around a pH of 10, the reaction of the monocation with hydroxide (B78521) becomes a significant factor in its decay. A surprising finding is that the monocations are two orders of magnitude more reactive than the dications. canada.ca Consequently, at a neutral pH, the monocation is the predominant and most reactive form in solution.

Formation and Characterization of Dicationic and Monocationic Species

Reductive Cleavage Mechanisms of 3,3'-Dimethylbenzidine-Based Azo Dyes

Azo dyes derived from 3,3'-dimethylbenzidine are of significant concern because their azo linkages can be broken down, releasing the parent amine. nih.gov

The azo bonds in these dyes are chemically similar and are susceptible to reductive cleavage by both chemical and enzymatic means, which results in the formation of free 3,3'-dimethylbenzidine. nih.gov This reductive process is a generalized phenomenon that has been observed in all animal species studied. nih.govnih.gov In mammals, azo compounds are metabolized to their corresponding amines after being ingested. europa.eu The liver contains cytosolic and microsomal enzymes that can reductively cleave the azo bond. europa.eutandfonline.com

The microflora in the gastrointestinal tract is considered a primary agent in the metabolism of these dyes. nih.gov Bacteria such as Escherichia coli, which is a common inhabitant of the human gut, can catalyze this reduction. nih.gov Evidence suggests that intestinal microbial azoreductases may be more important than liver enzymes in the reduction of azo compounds. tandfonline.com Various strains of human skin bacteria have also been shown to split water-soluble azo dyes to their corresponding amines in vitro. europa.eu The degradation of azo dyes by bacteria is often initiated by azoreductase enzymes that cleave the -N=N- bond. wisdomlib.org This process can occur under both anaerobic and aerobic conditions. sci-hub.se

Enzymatic and Chemical Azo Linkage Scission Pathways

Investigation of Metabolic Activation Pathways in Experimental Chemical Systems

The metabolic activation of 3,3'-dimethylbenzidine is a key step in its mechanism of carcinogenicity. It is believed that the metabolic conversion to reactive intermediates allows it to bind to DNA and proteins, leading to potential carcinogenic effects. In Ames tests with metabolic activation, metabolites of 3,3'-dimethylbenzidine have demonstrated stronger mutagenic action than the parent compound. researchgate.net

The metabolism of 3,3'-dimethylbenzidine-based dyes to release the free amine is a well-established phenomenon. nih.govnih.gov It is assumed that this breakdown process results in the formation of 3,3'-dimethylbenzidine, which is a known bacterial mutagen. nih.gov The pattern of tumors observed with 3,3'-dimethylbenzidine is similar to that of structurally related chemicals like 3,3'-dimethoxybenzidine (B85612) and certain azo dyes derived from them. nih.gov

| Compound | Key Tumor Sites | Relative Potency (vs. 3,3'-dimethoxybenzidine) | Metabolic Stability |

| Benzidine | Bladder, liver | 0.3x | Low (rapid oxidation) |

| 3,3'-Dimethylbenzidine | Zymbal gland, intestine | 0.7x | Moderate |

| 3,3'-Dimethoxybenzidine | Liver, skin, Zymbal gland | 1.0x | High (methoxy groups resist oxidation) |

This table provides a comparative overview of the carcinogenicity of related aromatic amines, with data sourced from the National Toxicology Program (NTP), the Environmental Protection Agency (EPA), and the International Agency for Research on Cancer (IARC).

N-Acetylation and N-Oxidation Processes

The metabolism of 3,3'-dimethylbenzidine, a benzidine congener, involves several key chemical reactions, primarily N-acetylation and N-oxidation. nih.gov These processes are crucial in determining the biological activity of the compound.

N-acetylation is generally considered a detoxification pathway as it competes with N-oxidation. nih.govcdc.gov The primary amino groups of 3,3'-dimethylbenzidine are less readily oxidized than the acetylated amide products. nih.govcdc.gov The acetylation process follows a nucleophilic acyl substitution mechanism, where the amine groups attack the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride (B1165640). This reaction forms a transient monoacetylated intermediate, N-acetyl-3,3'-dimethylbenzidine, before proceeding to diacetylation. The enzyme N-acetyltransferase (NAT) is involved in this process. nih.gov

N-oxidation is another significant metabolic pathway. nih.gov This process can lead to the formation of reactive intermediates that have the potential to bind to cellular macromolecules like DNA. The general metabolic sequence for aromatic amines like benzidine often starts with N-acetylation, followed by N-oxidation to form N'-hydroxy-N-acetylbenzidine. nih.gov This intermediate can be further activated through O-esterification, resulting in electrophilic species that can bind to DNA, RNA, and proteins. nih.gov

Metabolic Pathways of 3,3'-Dimethylbenzidine

| Pathway | Description | Key Enzymes/Reactants | Significance |

| N-Acetylation | Addition of an acetyl group to the amine functional groups. | Acetic anhydride, N-acetyltransferase (NAT) nih.gov | Generally considered a detoxification pathway. nih.govcdc.gov |

| N-Oxidation | Oxidation of the nitrogen atoms. nih.gov | Cytochrome P450, Flavin-containing monooxygenase (FMO) | Can lead to the formation of reactive, potentially DNA-binding, intermediates. nih.gov |

| N-Glucuronidation | Conjugation with glucuronic acid. | UDP-glucuronosyltransferases (UGTs) | A competing detoxification pathway to N-acetylation. nih.govcdc.gov |

Mutagenicity Mechanisms in Bacterial Systems

The mutagenicity of 3,3'-dimethylbenzidine has been investigated in various bacterial systems, most notably Salmonella typhimurium. researchgate.net These studies indicate that the compound itself may not be the ultimate mutagen but requires metabolic activation to exert its mutagenic effects. researchgate.netnih.gov

Metabolites of 3,3'-dimethylbenzidine have been shown to possess stronger mutagenic activity than the parent compound. researchgate.net The mutagenic response in Salmonella typhimurium strains, such as TA98 and TA100, is often enhanced in the presence of a mammalian metabolic activation system (S9 mix). researchgate.netnih.gov This suggests that enzymes present in the S9 mix, derived from liver homogenates, convert 3,3'-dimethylbenzidine into mutagenic metabolites. researchgate.net

Research has shown that 3,3'-dimethylbenzidine-based dyes are mutagenic in bacteria when tested with mammalian metabolic activation and an azo-reductive preincubation protocol. nih.gov It is believed that the breakdown of these dyes results in the formation of 3,3'-dimethylbenzidine, which is a known bacterial mutagen. nih.govnih.gov Bacteria in the gastrointestinal tract are thought to be primary agents in this metabolic reduction of the azo bonds. nih.gov

Studies using different Salmonella typhimurium tester strains have provided insights into the types of mutations induced. While some benzidine congeners can cause both frameshift and base-pair substitution mutations, the mutagenic activity of 3,3'-dimethylbenzidine in some base-substitution mutagen detection systems was found to be attributable strictly to frameshift mechanisms. nih.gov The relative mutagenicity in strain TA98 for several benzidine derivatives was reported in the order of 3,3′-dichlorobenzidine > 3,3′-dimethoxybenzidine > benzidine > 3,3′-dimethylbenzidine. researchgate.net

The mutagenicity of these compounds is linked to the formation of DNA adducts by their reactive metabolites.

Mutagenicity of 3,3'-Dimethylbenzidine in Salmonella typhimurium

| Strain | Type of Mutation Detected | Observation with 3,3'-Dimethylbenzidine |

| TA98 | Frameshift mutations researchgate.net | Mutagenic response observed, generally greater than TA100. researchgate.net |

| TA100 | Base-pair substitutions researchgate.netnih.gov | Responds to the compound in the presence of S9 activation. nih.gov |

| TA1535 | Base-pair substitutions researchgate.netresearchgate.net | Mutagenic response is generally low or null. researchgate.net |

| TA1538 | Frameshift mutations researchgate.net | Mutagenic response observed, generally less than TA98. researchgate.net |

| TA7001-TA7006 | Specific base-pair substitutions nih.gov | Not found to be mutagenic, suggesting a frameshift mechanism. nih.gov |

Advanced Spectroscopic Characterization and Analytical Methodologies

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, offers a window into the electronic transitions within the N,N'-Dimethylbenzidine molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectral Analysis

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions of this compound. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands that are indicative of the molecule's chromophores. upi.edu For aromatic compounds like this compound, these spectra typically show strong absorptions corresponding to π → π* transitions. msu.edu

Fluorescence Emission Spectroscopy and Quantum Yield Determinations

Fluorescence spectroscopy provides information about the electronic structure of a molecule and its excited state properties. Upon absorbing light, a molecule like this compound can transition to an excited electronic state. The subsequent return to the ground state can occur via the emission of a photon, a process known as fluorescence. The fluorescence spectrum is a plot of emission intensity versus wavelength.

A critical parameter derived from fluorescence measurements is the quantum yield (Φ), which quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. edinst.comnih.gov The quantum yield can be determined using a relative method, where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield. edinst.com The calculation involves the integrated fluorescence intensities, the absorbance at the excitation wavelength, and the refractive indices of the sample and reference solutions. edinst.com For accurate quantum yield determinations, it is crucial to use dilute solutions (typically with an absorbance of less than 0.1) to avoid reabsorption effects. researchgate.netuva.nl

Vibrational Spectroscopy (Infrared Spectroscopy) for Structural Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. nih.govresearchgate.net The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. nih.gov Different types of bonds and functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that serves as a molecular fingerprint.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching (around 3400 cm⁻¹) and C-N vibrations (around 1250 cm⁻¹). Additionally, the spectrum would display absorptions corresponding to aromatic C-H stretching and bending, as well as C-C stretching within the biphenyl (B1667301) rings. The analysis of these bands provides direct evidence for the presence of the key structural features of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information about the connectivity and chemical environment of atoms. youtube.com

Proton Nuclear Magnetic Resonance (¹H-NMR) Applications

¹H-NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum reveals the number of different types of protons, their relative numbers, and their electronic environments. For this compound, the ¹H-NMR spectrum would show distinct signals for the aromatic protons and the methyl group protons. The aromatic protons would typically appear in the region of δ 6.6–7.2 ppm, while the methyl protons would resonate at a higher field, around δ 2.2 ppm. The integration of the peak areas would correspond to the number of protons in each environment.

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about a molecule's weight and structure. When a molecule like this compound (with a molecular formula of C₁₄H₁₆N₂) is introduced into a mass spectrometer, it is ionized, typically forming a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). The monoisotopic mass of this compound is approximately 212.13 amu. In mass spectrometry, the molecular ion peak for this compound can be observed at m/z 212.

The high-energy ionization process also causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the original molecule's structure, acting as a molecular fingerprint. For this compound, the fragmentation patterns provide clear evidence of its methyl-substituted biphenylamine structure.

In tandem mass spectrometry (MS/MS), a specific precursor ion (such as the protonated molecule [M+H]⁺ at m/z 213) is selected and further fragmented to produce product ions (also called daughter ions). A typical product ion scan of this compound reveals several key fragments. researchgate.net The analysis of these fragments allows for confident identification of the compound. Common observed fragments include ions resulting from the loss of a methyl group (-CH₃) or an ammonia (B1221849) group (-NH₃). researchgate.net

Table 1: Characteristic Mass Spectrometry Fragments for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Corresponding Neutral Loss | Fragment Identity | Source(s) |

| 213 ([M+H]⁺) | 198 | CH₃ | [M+H-CH₃]⁺ | researchgate.net |

| 213 ([M+H]⁺) | 196 | NH₃ | [M+H-NH₃]⁺ | researchgate.net |

| 213 ([M+H]⁺) | 181 | CH₃ + NH₃ | [M+H-CH₃-NH₃]⁺ | researchgate.net |

Hyphenated Chromatographic-Spectroscopic Techniques for Complex Mixture Analysis

Hyphenated techniques combine the powerful separation capabilities of chromatography with the detailed identification power of spectrometry. This approach is essential for analyzing complex mixtures, such as environmental samples or industrial products, where this compound might be present alongside many other compounds. unime.it Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed for the sensitive and selective detection of aromatic amines. nih.govmeasurlabs.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the determination of aromatic amines. nih.gov This technique first separates compounds in a sample using high-performance liquid chromatography (HPLC) before they are detected by a tandem mass spectrometer. Recent advances in column chemistries have enabled robust analysis of aromatic amines by LC-MS/MS, often avoiding the time-consuming derivatization steps required by GC-based methods. nih.gov

For the analysis of this compound and other aromatic amines, methods often utilize electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) in the positive ion mode. researchgate.netnih.gov The mass spectrometer is typically operated in multi-reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are tracked for each target analyte. researchgate.netnih.gov This provides a high degree of certainty in identification and quantification, even at trace levels. nih.gov One developed method demonstrated linear ranges from 0.1–1 to 30–50 µg/mL with excellent correlation coefficients (≥0.99) for a suite of 18 aromatic amines. researchgate.net

Table 2: Example of LC-MS/MS Method Parameters for Aromatic Amine Analysis

| Parameter | Description | Source(s) |

| Chromatography | HPLC with a C18 or Biphenyl column | researchgate.netnih.gov |

| Ionization Source | Atmospheric-Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode | researchgate.netnih.gov |

| MS Analysis | Tandem Mass Spectrometry (MS/MS) | researchgate.netnih.gov |

| Scan Mode | Multi-Reaction Monitoring (MRM) | researchgate.netnih.gov |

| Identification | Monitoring of one precursor ion and at least two product ions for confirmation | researchgate.net |

Gas chromatography coupled with mass spectrometry (GC/MS) is a standard and robust method for the analysis of semivolatile organic compounds (SVOCs), including this compound. floridadep.govchemetrix.co.za The U.S. Environmental Protection Agency (EPA) Method 8270D is a widely used guidance document for identifying and quantifying SVOCs in extracts from various matrices like solid waste, soil, and water. epa.gov this compound is listed as one of the over 200 compounds suitable for analysis by this method. floridadep.govchemetrix.co.zaepa.gov

The general procedure for EPA Method 8270 involves injecting a sample extract into a gas chromatograph, where a temperature-programmed, fused-silica capillary column separates the compounds. The separated analytes then enter the mass spectrometer, where they are ionized and detected. Identification is achieved by comparing the mass spectrum of an unknown compound to that of an authentic standard. Quantitation relies on comparing the response of a characteristic ion to an internal standard. While the method provides a comprehensive framework, laboratories typically use it as a foundation to develop their own detailed standard operating procedures. floridadep.govepa.gov

To enhance the detection and characterization of this compound, particularly at very low concentrations or in highly complex samples, more advanced analytical strategies can be employed. These approaches often focus on improving sample preparation or increasing the resolving power of the separation and detection steps.

Solid-Phase Microextraction (SPME): This technique is used for preconcentrating trace amounts of analytes from samples before analysis. Coupling SPME with GC-based detection can significantly lower the detection limits for compounds like this compound in environmental matrices.

Two-Dimensional Chromatography (2D-LC or GCxGC): For exceptionally complex samples, a single chromatographic separation may not be sufficient to resolve all compounds. Two-dimensional techniques (e.g., 2D-LC) pass the sample through two different columns with distinct separation mechanisms, greatly increasing separation power and peak capacity, which is beneficial for isolating target analytes from a complex background. unime.it

High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry provide extremely high resolving power and mass accuracy. mdpi.com This allows for the determination of an ion's elemental formula from its exact mass, offering an unparalleled level of confidence in compound identification. mdpi.com

Theoretical and Computational Chemistry Approaches to 3,3 Dimethylbenzidine

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic structure of 3,3'-dimethylbenzidine, which governs its chemical behavior and properties.

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to study molecular systems. nih.govresearchgate.net Ab initio methods are based on first principles, using the fundamental laws of quantum mechanics without experimental data. nih.govresearchgate.net DFT, on the other hand, utilizes the electron density to determine the properties of a many-electron system. wikipedia.org

DFT calculations have been employed to investigate the structure and properties of benzidine (B372746) derivatives. For instance, in a study of N,N'-dibenzyl-3,3'-dimethoxybenzidine, DFT calculations revealed a twisted conformation for the central biphenyl (B1667301) moiety, in contrast to the planar structure observed in the crystal. iucr.org This highlights the influence of intermolecular forces in the solid state on the molecular geometry. DFT has also been used to optimize the geometry of Schiff base ligands derived from 3,3'-dimethylbenzidine and their metal complexes. researchgate.net

Computational studies on related isomers, such as 2,2'-dimethylbenzidine (B1662071), have utilized advanced computational analyses to determine highly precise molecular weights, demonstrating the accuracy of modern computational chemistry. These calculations are crucial for understanding how the position of the methyl groups affects the molecule's physical and chemical characteristics.

Table 1: Comparison of Experimental and DFT-Calculated Geometrical Parameters for a Benzidine Derivative

| Parameter | Crystallographic Data | DFT Calculation |

|---|---|---|

| Dihedral Angle (phenyl-phenylene) | 48.68 (6)° | 76.69° |

| Intramolecular N—H⋯O distance | 2.33 Å | 2.21 Å |

Source: iucr.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of systems in the presence of time-dependent potentials, such as light. wikipedia.org It is a primary tool for calculating excited-state properties, including absorption and emission spectra. wikipedia.orgrsc.org

TD-DFT has been widely applied to understand the optical properties of various dyes and organic molecules. rsc.orgresearchgate.net For example, TD-DFT calculations have been used to reproduce the experimental absorption spectra of 1,2-diphospholes, allowing for the rational design of new materials with specific optoelectronic properties. researchgate.net By analyzing the frontier molecular orbitals (HOMO and LUMO), researchers can predict how different substituents will affect the absorption wavelengths. researchgate.net

In the context of benzidine derivatives, TD-DFT can be used to interpret UV-Vis spectra and understand the nature of electronic transitions. nih.govazooptics.com For example, it can help assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions, providing insight into the electronic structure of the excited states. azooptics.comrsc.org

Ab Initio and Density Functional Theory (DFT) Calculations

Modeling of Molecular Characteristics and Photophysical Properties

Computational modeling allows for the prediction and interpretation of various molecular characteristics and photophysical properties of 3,3'-dimethylbenzidine. wiley-vch.denih.gov These models can provide insights into structure-property relationships that are crucial for designing new materials. rsc.org

Multiscale modeling approaches that combine molecular dynamics with quantum mechanical methods can offer detailed insights into the structure and photophysical properties of molecular aggregates. rsc.org Such methods can help understand how molecular packing and intermolecular interactions influence the optical and electronic properties of materials. rsc.org

For 3,3'-dimethylbenzidine and its derivatives, modeling can be used to predict properties such as:

Molecular Geometry: The three-dimensional arrangement of atoms.

Electronic Properties: Ionization potential, electron affinity, and HOMO-LUMO gap. nih.gov

Optical Properties: Absorption and emission spectra. rsc.org

These computational approaches are valuable for understanding how structural modifications, such as the introduction of different substituents, can tune the photophysical properties for specific applications. researchgate.net

Spectroscopic Data Prediction and Interpretation

Computational methods are essential for the prediction and interpretation of spectroscopic data, providing a link between molecular structure and experimental spectra. davcollegekanpur.ac.in

UV-Vis spectroscopy is a key technique for characterizing the electronic transitions in molecules like 3,3'-dimethylbenzidine. azooptics.com Computational methods, particularly TD-DFT, can simulate UV-Vis spectra, helping to assign the observed absorption bands to specific electronic transitions. nih.govutoronto.ca For example, π→π* transitions in aromatic systems typically appear in the 250–290 nm range, while n→π* transitions of carbonyl groups are found around 270–300 nm. azooptics.com

Table 2: Characteristic UV Absorptions for Chromophores

| Chromophore | Transition | λmax (nm) |

|---|---|---|

| C=C | π → π* | ~170 |

| C=O | n → π* | ~280 |

| π → π* | ~180 | |

| Benzene (B151609) | π → π* | ~204, ~256 |

Source: utoronto.ca

Computational chemistry can also aid in the interpretation of other spectroscopic techniques, such as mass spectrometry, by providing highly accurate molecular weight and fragmentation pattern predictions.

Computational Studies on Reaction Energetics and Pathways

Computational chemistry is a powerful tool for investigating the energetics and pathways of chemical reactions involving 3,3'-dimethylbenzidine. nih.govarxiv.org These studies can provide detailed mechanistic insights that are often difficult to obtain experimentally.

DFT calculations can be used to determine the thermodynamics of reactions, such as reaction enthalpies and free energies, which indicate the feasibility of a reaction. scirp.org By locating transition states, it is possible to calculate activation energies and map out the entire reaction pathway. arxiv.org

For example, computational studies on the hydrolysis of americium used DFT to determine the reaction mechanism and energetics, showing that the reaction is exothermic. mdpi.com Similarly, computational methods can be applied to study the oxidation of 3,3'-dimethylbenzidine, a process relevant to its use in various applications and its metabolism. Studies on the oxidation of benzidine have shown that the resulting dication exists in different protonated forms depending on the pH. cdnsciencepub.com

Computational investigations can also explore the influence of intramolecular and intermolecular interactions on the reactivity and stability of molecules. odu.edu For instance, the study of ligand unbinding from a protein can be modeled to understand the various possible reaction pathways. nih.gov

Environmental Fate and Degradation Studies of 3,3 Dimethylbenzidine

Environmental Partitioning and Transport Behavior

The environmental distribution of 3,3'-dimethylbenzidine is largely governed by its physical and chemical properties, which dictate its movement and partitioning between air, water, soil, and sediment.

When released into aquatic environments, 3,3'-dimethylbenzidine is expected to strongly adsorb to suspended solids and sediment. nih.govnih.gov This tendency is influenced by its moderate octanol-water partition coefficient (log Kow) of 2.34 and its chemical structure. nih.govenv.go.jpeuropa.eu The adsorption process can be a significant factor in its environmental persistence, as it can lead to the accumulation of the compound in benthic zones.

Studies have suggested that adsorption to microcrystalline clays (B1170129) may be a particularly important process for this compound in water. epa.gov As a weak base, 3,3'-dimethylbenzidine can be protonated in acidic conditions, forming salts that are more water-soluble. epa.gov This protonation can alter its adsorption behavior, potentially increasing or decreasing its affinity for soil and sediment depending on the specific conditions. epa.gov In neutral pH environments, it is expected to bind to humic materials with moderate mobility. nih.govnih.gov However, under acidic conditions, its mobility may decrease. nih.govnih.gov

Table 1: Physicochemical Properties of 3,3'-Dimethylbenzidine Relevant to Environmental Partitioning

| Property | Value | Reference(s) |

| Log Kow | 2.34 | nih.govenv.go.jpeuropa.eu |

| Water Solubility | 1.3 g/L at 25°C | nih.gov |

| pKa | 4.5 at 25°C | nih.gov |

Volatilization of 3,3'-dimethylbenzidine from water and soil surfaces is not considered a significant environmental fate process. nih.govnih.govepa.gov This is due to its low vapor pressure of 6.9 x 10-7 mm Hg at 25°C. nih.gov

Furthermore, 3,3'-dimethylbenzidine is not expected to undergo hydrolysis in the environment. nih.govnih.govepa.gov Its chemical structure lacks functional groups that are susceptible to hydrolysis under typical environmental pH and temperature conditions. env.go.jpeuropa.eu

Adsorption to Suspended Solids and Sediment in Aquatic Systems

Biotransformation and Biodegradation Pathways

The transformation and breakdown of 3,3'-dimethylbenzidine in the environment are primarily mediated by biological processes, although the rate of degradation is generally slow.

Limited data are available on the specific microbial degradation pathways of 3,3'-dimethylbenzidine in the environment. However, it is known that some microorganisms possess the enzymatic machinery to transform this compound. For instance, bacteria in the gastrointestinal tracts of animals have been shown to metabolize dyes based on 3,3'-dimethylbenzidine, leading to the release of the free compound. nih.govnih.govcanada.ca This suggests that similar reductive cleavage of the azo bond in 3,3'-dimethylbenzidine-based dyes can occur in anaerobic environments like sediments, releasing 3,3'-dimethylbenzidine. canada.ca

Studies on the biodegradability of 3,3'-dimethylbenzidine indicate that it is not readily biodegradable and is considered to be persistent in the environment. nih.govcanada.ca In a standard biodegradability test (Japanese MITI test), it showed only a 3% biochemical oxygen demand (BOD) degradation. env.go.jp Another study reported a biodegradability of 6%, also classifying it as not rapidly biodegradable. hpc-standards.com This resistance to degradation contributes to its potential for long-term persistence in soil and sediment.

Table 2: Biodegradability of 3,3'-Dimethylbenzidine

| Test | Result | Conclusion | Reference(s) |

| Japanese MITI Test | 3% BOD degradation | Resistant to biodegradation | env.go.jp |

| Unknown Screening Test | 6% biodegradability | Not rapidly biodegradable | hpc-standards.com |

Microbial Degradation in Environmental Matrices

Pathways of Environmental Release from Industrial Sources

The primary route of entry for 3,3'-dimethylbenzidine into the environment is through industrial activities, particularly its production and use in the manufacturing of dyes and pigments.

Industrial production and use of 3,3'-dimethylbenzidine are key sources of its release. It serves as an intermediate in the synthesis of a variety of dyestuffs and pigments that are used to color textiles, leather, paper, plastics, and rubber. nih.gov It is also utilized as a curing agent for urethane (B1682113) resins and as a reagent in laboratory settings. nih.gov As of 2009, there were seven manufacturers of 3,3'-dimethylbenzidine worldwide, including one in the United States. nih.gov

Releases from industrial facilities can occur during the manufacturing, processing, and handling of 3,3'-dimethylbenzidine and the dyes derived from it. The U.S. Environmental Protection Agency's (EPA) Toxics Release Inventory (TRI) documents these releases. For example, in 2007, a single facility reported the release of 10 pounds of 3,3'-dimethylbenzidine. nih.gov In Japan, the total environmental release reported under the Pollutant Release and Transfer Register (PRTR) law for fiscal year 2016 was 0.006 tons, with the largest portion being released to water bodies. env.go.jp

Improper disposal of industrial waste containing 3,3'-dimethylbenzidine is another significant pathway for its release into the environment. The compound is designated as a hazardous waste with the code U095 under the Resource Conservation and Recovery Act (RCRA). nih.gov Waste containing this chemical may be managed in landfills, through land treatment, or in surface impoundments. There have also been reported transfers of 3,3'-dimethylbenzidine to sewage treatment facilities. env.go.jp

Industrial and Advanced Material Applications in Chemical Research

Role as a Key Intermediate in Azo Dye and Pigment Synthesis

3,3'-Dimethylbenzidine, an isomer of N,N'-dimethylbenzidine and commonly known as o-tolidine (B45760), is a crucial intermediate in the manufacturing of azo dyes and pigments. mdpi.comtechbriefs.com These colorants find extensive application in the textile, leather, and paper industries. mdpi.comnih.gov The synthesis process involves the diazotization of 3,3'-dimethylbenzidine, which is then coupled with other aromatic compounds to create a wide spectrum of colors. nih.gov This class of dyes is valued for its vibrant colors and stability. scispace.com

Over 75% of o-tolidine production is directed towards its use as an intermediate for dyes and pigments. mdpi.com In 1972, the Colour Index listed nearly 100 dyes derived from 3,3'-dimethylbenzidine. scholaris.ca Examples of dyes synthesized using this intermediate include Direct Red 2 and Direct Blue 15. The molecular structure of the resulting azo dye dictates its color and properties. nih.gov

A notable aspect of azo dyes derived from benzidine (B372746) and its analogues is that the azo bond can be cleaved, for instance, through metabolic reduction by bacteria in the human gastrointestinal tract, to release the original aromatic amine intermediates. nih.govnih.govresearchgate.net This has led to scrutiny and regulation of certain azo dyes. researchgate.netscience.gov

The general process of forming an azo dye involves a primary aromatic amine, the "diazo component," which undergoes diazotization to form a diazonium salt. researchgate.net This salt then reacts with a coupling component, which can also be an aromatic amine, to form the final azo dye. nih.gov

Utilization in High-Performance Polymer and Composite Materials

Isomers of this compound, particularly 2,2'-dimethylbenzidine (B1662071) (DMBZ), are utilized in the synthesis of high-performance polymers with applications in demanding fields like aerospace.

Recent research has focused on the synthesis of flexible polyamide (PA) aerogels using 2,2'-dimethylbenzidine (DMBZ). mdpi.comresearchgate.net In one study, a series of flexible polyamide aerogels were synthesized from terephthaloyl chloride (TPC), DMBZ, and a tri-isocyanate cross-linker. mdpi.comresearchgate.net The use of the more flexible DMBZ monomer in the polyamide backbone, as opposed to more rigid diamines, was key to achieving enhanced flexibility in the resulting aerogels. mdpi.comresearchgate.net

These DMBZ-based polyamide aerogels, after supercritical drying with liquid CO2, exhibited densities ranging from 0.12 g/cm³ to 0.22 g/cm³, high porosity up to 91%, and surface areas up to 309 m²/g. mdpi.comresearchgate.net The mechanical properties were also notable, with modulus values ranging from 20.6 to 109 MPa. mdpi.comresearchgate.net

The properties of these aerogels can be tailored by varying the polymer concentration and the number of repeating units between cross-link sites. mdpi.comresearchgate.net This research suggests that the incorporation of DMBZ is a promising strategy for developing flexible and robust aerogel materials. mdpi.comresearchgate.net In other research, polyimide aerogels have been synthesized using 3,3'-dimethylbenzidine (DMBZ) and 1,12-dodecyldiamine (DADD) to increase the flexibility of the backbone structure. nih.gov

Table 1: Properties of Flexible Polyamide Aerogels Synthesized with 2,2'-Dimethylbenzidine (DMBZ)

| Property | Range of Values |

|---|---|

| Density | 0.12 - 0.22 g/cm³ |

| Porosity | Up to 91% |

| Surface Area | Up to 309 m²/g |

| Young's Modulus | 20.6 - 109 MPa |

Data sourced from studies on DMBZ/TPC/tri-isocyanate cross-linked polyamide aerogels. mdpi.comresearchgate.net

A significant application of 2,2'-dimethylbenzidine (DMBZ) is in the development of high-temperature polyimides, most notably the DMBZ-15 polyimide developed by NASA. nasa.gov This thermosetting polyimide was created as a lower toxicity alternative to PMR-15, a widely used high-temperature polyimide that contains methylene (B1212753) dianiline (MDA), a suspected human mutagen. nasa.govnasa.gov

DMBZ-15 is synthesized from 3,3',4,4'-benzophenonetetracarboxylic acid dimethyl ester (BTDE), 2,2'-dimethylbenzidine (DMBZ), and a nadic ester (NE) as an endcap. scispace.comresearchgate.netnasa.gov The incorporation of DMBZ imparts a higher rotational barrier in the polymer chain, resulting in a significantly higher glass transition temperature (Tg) compared to PMR-15. nasa.gov DMBZ-15 exhibits a Tg of approximately 414 °C, whereas PMR-15 has a Tg of 345 °C. science.govnasa.gov

This higher Tg allows DMBZ-15 to retain its mechanical properties at elevated temperatures, making it suitable for applications in aerospace, such as in aircraft engine components and reusable launch vehicles. techbriefs.comnasa.gov Carbon fiber composites made with DMBZ-15 have shown comparable mechanical properties to those made with PMR-15, with the advantage of a higher use temperature. nasa.govnasa.gov

Table 2: Comparison of DMBZ-15 and PMR-15 Polyimides

| Property | DMBZ-15 | PMR-15 |

|---|---|---|

| Diamine Component | 2,2'-Dimethylbenzidine (DMBZ) | Methylene dianiline (MDA) |

| Glass Transition Temperature (Tg) | 414 °C | 345 °C |

| Key Advantage | Higher temperature capability, lower toxicity alternative | Established processing and performance data |

Data sourced from NASA technical reports and related publications. science.govnasa.govnasa.gov

Synthesis of Flexible Polyamide Aerogels

Applications in Specialized Analytical and Detection Methodologies

3,3'-Dimethylbenzidine (o-tolidine) has historically been used as a reagent in various analytical and detection methods. nih.govnih.gov It serves as a sensitive colorimetric reagent for the detection of residual chlorine in water, where it forms a blue-colored complex. This application is important for monitoring the sanitation of drinking water and swimming pools.

Beyond water analysis, it has been employed for the detection of gold. nih.govnih.gov In laboratory settings, analytical methods such as high-performance liquid chromatography (HPLC) can be used for the separation and analysis of 2,2'-dimethylbenzidine. sielc.com Furthermore, electrochemical methods have been explored for the detection of dimethylbenzidine derivatives. For instance, functionalized carbon electrodes can be used to detect sub-ppm levels through the observation of redox peaks. The electrochemical oxidation of N,N-dimethyl-m-toluidine can lead to the formation of N,N,N',N'-tetramethyl-2,2'-dimethylbenzidine. oup.com

The detection of trace amounts of these amines is also relevant in environmental monitoring, and methods have been developed for their analysis in various matrices. floridadep.govosha.gov

Historical Context of Academic Research on Benzidine Congeners

Evolution of Synthetic Chemistry Approaches for Biphenyl (B1667301) Diamines

The synthesis of biphenyl diamines, the structural core of benzidine (B372746) and its derivatives, has evolved considerably from early industrial methods to sophisticated modern catalytic cross-coupling reactions. rsc.org Historically, the preparation of compounds like benzidine and its substituted analogues relied on reductive coupling of nitroaromatic compounds. For instance, the synthesis of 2,2'-disubstituted benzidines was often achieved through the reduction of the corresponding m-substituted nitrobenzenes using agents like zinc dust in an alkaline solution. This process forms a hydrazo intermediate which then undergoes an acid-catalyzed rearrangement, known as the benzidine rearrangement, to yield the desired biphenyl diamine. However, these methods could be low-yielding, particularly when bulky substituents hindered the reaction steps.

Another classical approach that gained prominence in the early 20th century is the Ullmann reaction, which involves the copper-catalyzed coupling of aryl halides to form biaryl systems. rsc.orgarabjchem.org This method offered a versatile route to complex biphenyl derivatives. arabjchem.org Modifications of classic N-alkylation techniques have also been described; for example, N,N'-diethylbenzidine was prepared by heating benzidine with ethyl iodide and ethanol (B145695) in a sealed tube. orgsyn.org

The latter half of the 20th century and the early 21st century witnessed the rise of palladium-catalyzed cross-coupling reactions, which revolutionized the synthesis of biaryl compounds, including biphenyl diamines. The Suzuki-Miyaura cross-coupling, which pairs an aryl halide with an arylboronic acid or ester, has become a cornerstone of modern synthetic chemistry for its high efficiency and functional group tolerance. rsc.orgarabjchem.org This methodology has been extensively used to create a vast array of biphenyl derivatives for various applications. acs.org Other significant palladium-catalyzed methods include the Kumada, Stille, and Negishi couplings, each utilizing different organometallic reagents. rsc.org These modern techniques offer chemists precise control over the structure of the target molecules, enabling the synthesis of highly functionalized and complex biphenyl diamines that were previously inaccessible. rsc.orgresearchgate.net

Development of Analytical Techniques for Trace Level Detection

The impetus for developing sensitive analytical methods for benzidine congeners grew substantially with the recognition of their hazardous nature. Early analytical techniques included spectrophotometric methods, such as the chloramine-T method, but these often lacked the specificity to distinguish between benzidine and its various derivatives in a mixed sample. epa.gov

A significant advancement came with the application of spectrofluorimetric (SPF) methods, which offered greater sensitivity and selectivity. epa.govnih.gov These methods typically involve extracting the free amine from a sample, performing a rapid cleanup on an alumina (B75360) column, and quantifying the compound in a solvent like methanol. nih.gov For aqueous samples, direct analysis could sometimes be performed by buffering the solution and using SPF for quantification. nih.gov Thin-layer chromatography (TLC) was also frequently used for the qualitative separation and identification of benzidine compounds and their metabolites. epa.govnih.govcdc.gov

The modern era of trace analysis for these compounds is dominated by chromatographic techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) have become the standard for detecting benzidine and its derivatives in environmental and biological samples. epa.govcdc.gov HPLC, often coupled with ultraviolet (UV), diode-array (DAD), or fluorescence detectors (FLD), provides robust and selective determination. cdc.govnih.gov For instance, a highly sensitive HPLC method was developed for determining 3,3'-dimethylbenzidine in workplace air, achieving a limit of detection of 5.4 ng/ml. nih.gov

To achieve even lower detection limits, especially in complex matrices like wastewater or biological fluids, online solid-phase extraction (SPE) coupled with liquid chromatography and highly selective coulometric or electrochemical detection has been employed. researchgate.netresearchgate.net This combination allows for the reliable determination of benzidine and its congeners at the nanogram-per-liter (ng/L) level. researchgate.netresearchgate.net Gas chromatography, particularly when paired with mass spectrometry (GC/MS), is another powerful tool for the definitive identification and quantification of these compounds. cdc.gov

| Analytical Technique | Sample Matrix | Reported Detection Limit | Reference |

|---|---|---|---|

| Spectrophotofluorimetry (SPF) | Water, Urine, Blood | Not specified, but used for trace analysis | nih.gov |

| HPLC-DAD/FLD | Workplace Air | 5.4 ng/mL (LOD) | nih.gov |

| Online SPE-LC-Electrochemical Detection | Aqueous Environmental Samples | 50-100 ng/L | researchgate.netresearchgate.net |

| HPLC-UV | Air | 0.05 µg per sample | cdc.gov |

| Gas Chromatography/Mass Spectrometry (GC/MS) | Biological Materials (e.g., Urine) | Used for definitive identification | cdc.gov |

Changing Research Focus Driven by Industrial Applications and Scientific Advancements

The research trajectory for N,N'-Dimethylbenzidine and its congeners has been directly influenced by their industrial applications and subsequent scientific discoveries. Initially, the primary driver for research was their role as key intermediates in the dye industry. ebsco.comnih.gov Benzidine-based dyes, first synthesized in the 1880s, were highly valued for their ability to dye cotton directly without a mordant, leading to the commercial production of over 250 different dyes. epa.govebsco.com Research during this period was largely focused on synthesizing new dye structures and optimizing production processes. cymitquimica.com 3,3'-Dimethylbenzidine (o-tolidine) was widely used to produce dyestuffs and pigments for textiles, leather, and paper, and also found application as a laboratory reagent for detecting substances like chlorine and gold. nih.govepa.gov

This focus began to shift dramatically in the mid-20th century as evidence mounted linking workplace exposure to benzidine with a high incidence of bladder cancer. ebsco.comtandfonline.com The classification of benzidine and some of its derivatives as known or suspected carcinogens triggered a profound change in the direction of academic and regulatory research. researchgate.netnih.goviarc.fr The focus pivoted from synthesis for dye production to toxicology, understanding metabolic pathways, and developing highly sensitive analytical methods for monitoring occupational and environmental exposure. cdc.govnih.gov This led to a global phase-out of benzidine-based dyes in many developed nations starting in the 1970s and the promotion of safer alternatives. tandfonline.com

In recent years, with the historical applications largely curtailed due to safety concerns, research has reinvented the utility of the biphenyl diamine scaffold. Scientific advancements have opened up new avenues for these compounds in the field of materials science. Modern research explores derivatives of benzidine congeners for applications far removed from the dye industry. For example, specific derivatives are being developed as hole-transport materials in organic light-emitting diodes (OLEDs) and as precursors for high-performance polyimides used in aerospace. kpi.ua Very recent studies (2023-2024) have investigated benzidine derivatives as novel electroactive materials for aqueous organic redox flow batteries, highlighting a potential role in future energy storage systems. researchgate.netacs.orgacs.org Other contemporary research explores their use in creating organic long persistent luminescence (LPL) crystals, demonstrating the remarkable adaptability of this chemical class to cutting-edge scientific pursuits. scirp.org

Q & A

Q. What experimental models are recommended for assessing the carcinogenicity of N,N'-Dimethylbenzidine in vivo?

The National Toxicology Program (NTP) conducted carcinogenicity studies using F344/N rats exposed via drinking water to 3,3'-Dimethylbenzidine dihydrochloride. Key endpoints included tumor incidence in organs like the liver, bladder, and mammary glands . Researchers should adopt similar protocols, including dose-response studies (e.g., 0–300 ppm), longitudinal monitoring for neoplasms, and histopathological validation. Control groups must account for species-specific metabolic differences, as rodents may acetylate the compound differently than humans .

Q. How can spectroscopic methods distinguish this compound from structurally related benzidine congeners?

this compound (CAS 119-93-7) can be identified via:

- Mass spectrometry : Molecular ion peak at m/z 212.296 (C₁₄H₁₆N₂) with fragmentation patterns indicating methyl-substituted biphenylamine .

- NMR : Distinct aromatic proton signals at δ 6.6–7.2 ppm and methyl group resonances at δ 2.2 ppm .

- IR spectroscopy : N-H stretching (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) . Comparative analysis with analogs like 3,3'-dimethoxybenzidine requires chromatographic separation (e.g., HPLC with UV detection at 280 nm) .

Q. What standardized assays are used to evaluate the environmental sorption behavior of this compound?

Colloidal sorption studies (e.g., using Chesapeake Bay sediment) measure the pH-dependent partition coefficient (Kcoll). For this compound, Kcoll increases significantly at pH <7 due to protonation enhancing sediment binding . Researchers should replicate these conditions using batch equilibration methods and adjust ionic strength to simulate natural waters.

Advanced Research Questions

Q. How do metabolic pathways of this compound influence its toxicity profile, and what methods resolve interspecies discrepancies?

Metabolic activation involves N-acetylation (forming N-acetyl and N,N'-diacetyl derivatives) and hydroxylation (3-hydroxybenzidine conjugates) . Human liver microsomes and recombinant CYP enzymes (e.g., CYP1A2) can model metabolic rates, while LC-MS/MS quantifies urinary metabolites. Discrepancies between rodent and human metabolism (e.g., acetylation efficiency) necessitate cross-species comparative studies .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound-derived genotoxicity?

Density Functional Theory (DFT) calculates electrophilic potential at aromatic rings, correlating with DNA adduct formation. For example, the HOMO-LUMO gap of this compound (≈4.5 eV) suggests higher reactivity than benzidine (≈5.2 eV), aligning with its stronger mutagenicity in Ames tests . Molecular docking with DNA bases (e.g., guanine) further identifies binding affinities .

Q. How should researchers address contradictory data on the carcinogenic potency of this compound across studies?

Discrepancies arise from exposure routes (oral vs. dermal), metabolite quantification limits, and tumor latency periods. A meta-analysis framework is recommended:

- Weighted potency factors : The oral carcinogen potency (q₁*) is 9.2 (mg/kg/day)⁻¹ , but adjust for study duration and species sensitivity.

- Dose-threshold modeling : Identify NOAEL/LOAEL values from NTP rat studies (e.g., 30 ppm vs. 300 ppm) .

- Mechanistic consistency : Validate findings against genotoxicity data (e.g., SOS chromotest results) .

Q. What advanced techniques quantify this compound in environmental matrices with high sensitivity?

- LC-ESI-MS/MS : Detection limit ≈0.1 ppb in water, using isotope-labeled internal standards (e.g., ¹³C₆-N,N'-Dimethylbenzidine) .

- Solid-phase microextraction (SPME) : Preconcentrates trace amounts from soil/sediment, coupled with GC-NPD for amines .

- Electrochemical sensors : Functionalized carbon electrodes detect sub-ppm levels via redox peaks at +0.45 V (vs. Ag/AgCl) .

Data Gaps and Methodological Challenges

Q. What critical data gaps exist in assessing reproductive toxicity of this compound, and how can they be addressed?

Current data are limited to rodent studies showing immature sperm forms in rats . Proposed methodologies:

- In vitro spermatogenesis models : Use testicular cell co-cultures exposed to metabolites (e.g., N-acetyl derivatives).

- Epigenetic profiling : Assess DNA methylation changes in germ cells via whole-genome bisulfite sequencing .

Q. How can ecological risk assessments improve modeling of this compound bioaccumulation in aquatic systems?

Existing models lack data on pH-dependent bioavailability. Researchers should:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|